5-propionyl-1H-benzo[d]imidazol-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-propanoyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-9(13)6-3-4-7-8(5-6)12-10(14)11-7/h3-5H,2H2,1H3,(H2,11,12,14) |
InChI Key |
GCHODBJLZQTNNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)NC(=O)N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to the 1H-Benzo[d]imidazol-2(3H)-one Core
The synthesis of the central 1H-benzo[d]imidazol-2(3H)-one ring system is a well-established field in organic chemistry, with several reliable methods. These pathways typically begin with an o-phenylenediamine (B120857) precursor, which undergoes cyclization with a one-carbon (C1) carbonyl source.
Condensation Reactions Utilizing o-Phenylenediamines and Carboxylic Acid Derivatives
The most traditional and widely practiced method for constructing the benzimidazolone core is the condensation of an o-phenylenediamine with a suitable carbonyl-containing reagent. researchgate.net This approach is a variation of the classical Phillips-Ladenburg reaction. researchgate.netrsc.org While the original reaction uses carboxylic acids or their derivatives to form benzimidazoles, the synthesis of benzimidazolones requires a carbonyl source capable of forming a cyclic urea (B33335).
Commonly used C1 carbonyl sources include highly reactive and toxic phosgene (B1210022) (COCl₂), as well as safer alternatives like triphosgene, urea, and 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.comacademie-sciences.fr The reaction with urea is a straightforward and common method, involving heating the o-phenylenediamine with excess urea, which decomposes to provide the necessary carbonyl group for cyclization. The use of CDI offers milder reaction conditions and often leads to cleaner products, as the imidazole (B134444) byproduct is easily removed during workup. academie-sciences.frnih.gov Another approach involves the reaction of o-phenylenediamines with chloroformates. researchgate.net
Table 1: Comparison of Carbonyl Sources for Benzimidazolone Core Synthesis
| Carbonyl Source | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Urea | High Temperature (150-180 °C) | Low cost, readily available | High temperature, potential side reactions |
| Phosgene (or Triphosgene) | Base, inert solvent | High reactivity, good yields | Highly toxic, requires special handling |
| 1,1'-Carbonyldiimidazole (CDI) | Room temp. to moderate heat | Mild conditions, clean reaction | Higher cost |
| Chloroformates (e.g., Ethyl Chloroformate) | Base, inert solvent | Readily available, controlled reactivity | Can lead to N-alkoxycarbonyl intermediates |
Oxidative Cyclization Approaches
Oxidative cyclization provides an alternative route to the benzimidazolone core, often proceeding through different intermediates than direct condensation. One prominent method involves the intramolecular oxidative C–N coupling of N-aryl urea substrates. mdpi.com For instance, N,N'-disubstituted ureas, where one aryl group is appropriately positioned for cyclization, can form benzimidazolones under oxidative conditions. A noteworthy metal-free approach utilizes hypervalent iodine catalysts to facilitate this transformation. mdpi.com
Another strategy begins with the condensation of o-phenylenediamines with aldehydes, which forms a dihydrobenzimidazole intermediate in situ. Subsequent oxidation is required to form the aromatic benzimidazole (B57391) ring. nih.gov While this is more common for benzimidazole synthesis, variations leading to benzimidazolones exist. Furthermore, iodine-mediated direct aromatic C-H amination of 1,3-diarylureas has been established as a practical, transition-metal-free method for synthesizing benzimidazol-2-ones. nih.gov
Strategies for N-Acylation and C-5 Substitution of the Benzimidazolone Moiety
To arrive at the target compound, 5-propionyl-1H-benzo[d]imidazol-2(3H)-one, specific functional groups must be installed on the parent core. This involves substitution on the benzene (B151609) ring (C-5 position) and potential derivatization of the nitrogen atoms.
Introduction of the Propionyl Group at Position 5
The introduction of the propionyl group at the C-5 position can be achieved through two primary strategic approaches:
Cyclization of a Substituted Precursor: This is often the most efficient and regioselective method. The synthesis begins with a commercially available or prepared 4-substituted-o-phenylenediamine. For the target molecule, this would be 4-propionyl-1,2-diaminobenzene. This precursor is then subjected to standard cyclization conditions, for example, by reacting it with CDI or urea, to directly form the this compound ring system. nih.gov This strategy places the substituent unambiguously at the desired position. The required 4-propionyl-1,2-diaminobenzene can be prepared from 4-aminoacetophenone through nitration followed by reduction of the resulting nitro group.
Electrophilic Aromatic Substitution: An alternative route is the direct Friedel-Crafts acylation of the pre-formed 1H-benzo[d]imidazol-2(3H)-one core. This reaction would involve treating the benzimidazolone with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The benzimidazolone ring is an electron-rich aromatic system, and electrophilic substitution is directed primarily to the C-5 position due to the activating and ortho-, para-directing effects of the fused urea ring. While potentially less selective than the precursor method, it avoids the synthesis of the substituted diamine. The use of strong acids like Eaton's reagent (P₂O₅/MeSO₃H) has been shown to facilitate Friedel-Crafts reactions on related heterocyclic systems. jsynthchem.com
Selective Derivatization at Nitrogen Atoms (N1 and N3)
The two nitrogen atoms within the benzimidazolone core (N1 and N3) can be selectively functionalized, most commonly via alkylation or acylation. The parent 1H-benzo[d]imidazol-2(3H)-one possesses an acidic N-H proton and can be readily deprotonated by a base like potassium carbonate or sodium hydride to form an anion. researchgate.netnih.gov This nucleophilic anion can then react with an electrophile.
N-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide, dodecyl bromide) in the presence of a base like K₂CO₃ in a polar aprotic solvent such as DMF is a standard procedure for N-alkylation. nih.govresearchgate.netresearchgate.net The use of phase-transfer catalysts, like tetra-n-butylammonium bromide, can facilitate the reaction under mild conditions. researchgate.netnih.gov In an unsubstituted benzimidazolone, mono-alkylation typically occurs first. The introduction of a second, different alkyl group at the other nitrogen atom is also possible, leading to N1,N3-disubstituted products. researchgate.net
N-Acylation: Similar to alkylation, N-acylation can be achieved by reacting the benzimidazolone with an acyl chloride or anhydride in the presence of a base. nih.gov This allows for the introduction of various acyl groups to the nitrogen atoms.
Regioselectivity between N1 and N3 can be an issue if the benzene ring is substituted (as in the 5-propionyl derivative). The electronic nature of the C-5 substituent can influence the relative nucleophilicity of the two nitrogen atoms, although steric factors often play a significant role, particularly with bulky electrophiles. Palladium-catalyzed cascade reactions have been developed for the highly regioselective construction of complex benzimidazolones, allowing for predictable differentiation of the nitrogen atoms prior to the final product. nih.govnih.gov
Table 2: Selected Conditions for N-Derivatization of Benzimidazolones
| Reaction | Electrophile | Reagents/Catalyst | Solvent | Reference |
|---|---|---|---|---|
| N-Alkylation | Dodecyl Bromide | K₂CO₃, TBAB | DMF | nih.govresearchgate.net |
| N-Alkylation | Benzyl Bromide | K₂CO₃ | DMF | researchgate.net |
| N-Acylation | Various Acyl Chlorides | Et₃N | Dichloromethane | nih.gov |
| Cascade C-N Coupling | 1,2-Dihaloaromatics | Pd Catalyst, Base | Toluene | nih.govnih.gov |
Innovative Synthetic Techniques for Benzimidazolone Synthesis
Beyond the classical methods, research has focused on developing more efficient, sustainable, and novel routes to the benzimidazolone scaffold.
Metal-Free Synthesis: Significant effort has been directed towards avoiding transition-metal catalysts. Metal-free methods include the intramolecular N-arylation of ureas using a strong base system like KOH/DMSO at near-ambient temperatures. organic-chemistry.orgacs.org Another green approach utilizes carbon dioxide (CO₂) as a C1 building block at atmospheric pressure to prepare ureas, which can then be cyclized to form benzimidazolones. organic-chemistry.org
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times, increase yields, and lead to cleaner products compared to conventional heating. mdpi.comjocpr.com For instance, the synthesis of a benzimidazolone core from isatoic anhydride and trimethylsilyl (B98337) azide (B81097) in DMF can be accomplished in minutes under microwave conditions. researchgate.netorganic-chemistry.org
Rearrangement Reactions: Novel synthetic pathways involving heterocyclic rearrangements have been developed. One such strategy involves the acid-catalyzed rearrangement of quinoxalinone derivatives to afford benzimidazolones, providing access to structures that may be difficult to obtain through traditional condensation reactions. researchgate.netrsc.org
Catalytic C-H Amination/Amidation: Modern methods focusing on C-H functionalization offer step-economical routes. Iodine-mediated direct aromatic C-H amination of diarylureas provides a transition-metal-free pathway to the benzimidazolone core. nih.gov
These innovative techniques represent the cutting edge of heterocyclic synthesis, offering advantages in terms of efficiency, safety, and environmental impact.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of benzimidazolone scaffolds has been shown to be highly effective. For the synthesis of this compound, a plausible microwave-assisted approach would involve the cyclization of a suitably substituted o-phenylenediamine with a carbonylating agent.
The key advantages of employing microwave energy include rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than traditional heating. This often results in cleaner reactions with fewer byproducts. A representative set of conditions for the microwave-assisted synthesis could involve the reaction of 4-amino-3-nitro-propiophenone with a cyclizing agent under microwave irradiation. The subsequent reduction of the nitro group would lead to the desired product. The significant reduction in reaction time from hours to minutes is a hallmark of this technology. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | 10 - 80 minutes |
| Energy Input | High and often inefficient | Direct and efficient |
| Solvent Volume | Typically larger volumes | Reduced solvent volumes |
| Yield | Moderate to good | Often higher yields |
| Byproducts | More prevalent | Minimized |
Green Chemistry Principles in Benzimidazolone Preparation
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The preparation of this compound can be designed to align with these principles through several strategies. One key aspect is the use of environmentally benign solvents or even solvent-free conditions. nih.govdtic.mil For instance, the use of water or ethanol (B145695) as a reaction medium is preferable to hazardous organic solvents. acs.org
Another green approach involves the use of reusable catalysts, such as solid-supported acid or base catalysts, which can be easily separated from the reaction mixture and reused, reducing waste. nih.gov The atom economy of the reaction can also be maximized by choosing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, further contributes to the greenness of the process by reducing solvent usage and waste generation. researchgate.net For example, a one-pot reaction of a substituted o-phenylenediamine with a suitable carbonyl source under green conditions can provide an efficient route to the benzimidazolone core. organic-chemistry.org
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Benzimidazolone Synthesis |
| Waste Prevention | One-pot synthesis, high atom economy reactions. |
| Safer Solvents and Auxiliaries | Use of water, ethanol, or solvent-free conditions. tandfonline.com |
| Catalysis | Use of recyclable solid-supported catalysts. nih.gov |
| Energy Efficiency | Microwave-assisted synthesis at lower temperatures. researchgate.net |
Flow Chemistry Applications in Benzimidazolone Synthesis
Flow chemistry, or continuous flow synthesis, offers a safe, efficient, and scalable alternative to traditional batch production for the synthesis of benzimidazolone derivatives. nih.govproquest.com In a flow process, reagents are continuously pumped through a reactor, where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. tue.nl
For the synthesis of this compound, a flow-based approach could involve the cyclocarbonylation of an appropriate o-phenylenediamine derivative with a carbonylating agent like 1,1'-carbonyldiimidazole (CDI) in a heated flow reactor. nih.gov The use of a packed-bed reactor containing a solid-supported catalyst can further enhance the efficiency and sustainability of the process. This methodology is particularly advantageous for reactions that are exothermic or involve hazardous intermediates, as the small reactor volume enhances safety. The ability to easily scale up production by running the flow reactor for longer periods makes this an attractive method for industrial applications. nih.gov
Table 3: Parameters in a Flow Chemistry Setup for Benzimidazolone Synthesis
| Parameter | Typical Range/Value | Purpose |
| Flow Rate | 0.1 - 10 mL/min | Controls residence time in the reactor. |
| Temperature | 80 - 200 °C | Optimizes reaction rate and selectivity. |
| Pressure | 1 - 10 bar | Allows for heating solvents above their boiling points. |
| Residence Time | 1 - 30 minutes | Determines the duration of the reaction. proquest.com |
| Reactant Concentration | 0.1 - 1 M | Influences reaction kinetics and product throughput. |
Purification and Isolation Strategies for Novel Benzimidazolone Compounds
The purification and isolation of the final benzimidazolone product are critical steps to ensure high purity. For this compound, a combination of standard and advanced purification techniques can be employed.
Initially, the crude product can be isolated from the reaction mixture by precipitation upon neutralization of the reaction medium, followed by filtration. youtube.com Recrystallization from a suitable solvent or solvent mixture is a common and effective method for purifying solid compounds. The choice of solvent is crucial and is typically determined empirically to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature.
For more challenging purifications, column chromatography is a versatile technique. nih.gov Silica gel is a common stationary phase, and a solvent system of appropriate polarity is used as the mobile phase to separate the desired product from impurities. nih.gov In some cases, preparative high-performance liquid chromatography (HPLC) can be used to achieve very high purity, especially for small-scale preparations. amazonaws.com
For thermally stable benzimidazoles, sublimation under high vacuum can be an excellent purification method, as it can effectively remove non-volatile impurities. dtic.mil The choice of the specific purification strategy will depend on the nature of the impurities and the desired final purity of the this compound.
Structure Activity Relationship Sar Investigations of Benzimidazolone Systems
Fundamental Principles of Structure-Activity Relationships in Benzimidazolone Chemistry
The benzimidazole (B57391) core, a fusion of benzene (B151609) and imidazole (B134444) rings, provides a versatile framework for developing pharmacologically active agents. researchgate.netrroij.com Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, antiparasitic, and anticancer effects. rsc.orgnih.govnih.gov The structure-activity relationship (SAR) for this class of compounds is fundamentally governed by the electronic and steric properties of substituents and their placement on the benzimidazolone nucleus. nih.gov
Positional and Substituent Effects on Biological Recognition and Potency
Systematic studies have shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold can significantly influence biological activity. nih.govnih.gov The specific functional groups at these positions fine-tune the molecule's interaction with its target, impacting both binding affinity and efficacy.
Influence of the Propionyl Group at C-5 on Molecular Interactions
The C-5 position of the benzimidazolone ring is a critical site for modification. Substituents at this position can directly influence how the molecule fits into the binding pocket of a target protein. While direct studies on the 5-propionyl group are limited, research on related derivatives provides significant insight. For example, the introduction of a hydrosulfonyl group at the C-5 position has been explored in the development of antitumor agents. nih.gov
The propionyl group (–COCH₂CH₃) is characterized by a ketone functional group, which can act as a hydrogen bond acceptor. Its size and conformation can create specific steric interactions within a receptor's active site. Compared to a hydrosulfonyl or carboxamide group, the propionyl group offers a different profile of electronic and steric properties that can modulate binding affinity and specificity. nih.govnih.gov Research on 5-hydrosulfonyl derivatives has shown that modifying the substituent at this position can lead to potent antitumor activity, as demonstrated by the varying inhibitory concentrations (IC₅₀) against different cancer cell lines. nih.gov
| Compound | Substituent at C-5 | Target Cell Line | IC₅₀ (μM) |
|---|---|---|---|
| 5a | -SO₂-N-morpholine | HCC1937 | 15.2 |
| 5b | -SO₂-N-piperidine | HCC1937 | 2.6 |
| 5c | -SO₂-N(CH₃)₂ | HCC1937 | >50 |
| 5d | -SO₂-NH(CH₂CH₂OH) | HCC1937 | 20.1 |
Impact of N1 and N3 Substitutions on Receptor Binding and Efficacy
Substitutions at the N1 and N3 positions of the benzimidazolone ring are crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties. The nature of the substituent at N1 can significantly influence antiviral activity, particularly in the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov SAR studies have revealed that the size, lipophilicity, and hydrogen-bonding capacity of the N1-substituent are key determinants of anti-HIV potency. nih.gov
For example, in a series of N1-substituted benzimidazolones, the introduction of different groups led to a wide range of inhibitory activities against HIV-1. nih.gov Similarly, in the development of M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonists, optimization of the N-capping group was a critical step in improving potency and selectivity. researchgate.net
| Compound | N1-Substituent Moiety | Potency (EC₅₀, nM) |
|---|---|---|
| Compound 1 | Initial Hit Structure | 1400 |
| Compound 2 | Optimized N-capping group | 180 |
| Compound 3 | Further Optimized N-capping group | 120 |
Role of Substitutions at Other Positions (e.g., C2, C6) in Benzimidazolone Derivatives
The C2 and C6 positions also play significant roles in defining the biological activity of benzimidazolone derivatives. Substituents at the C2 position can directly interact with key residues in enzyme active sites or receptor binding pockets. For instance, a diarylamine at C2 can result in antagonism of the bradykinin (B550075) receptor, while substitution with anacardic acid can lead to COX-2 inhibition. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazolones
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov For benzimidazolone derivatives, QSAR studies have been instrumental in designing new compounds with enhanced potency and in predicting their activity before synthesis. tandfonline.combenthamdirect.com These models are built by correlating molecular descriptors (physicochemical, electronic, and steric properties) with observed biological data. nih.gov
The process involves selecting a set of known benzimidazolone analogues, calculating their molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create a predictive model. tandfonline.combenthamdirect.com Such models provide valuable insights into which structural features are most important for the desired biological effect.
Derivation and Validation of Predictive Models
The development of a robust QSAR model is a multi-step process that requires careful derivation and rigorous validation. nih.gov
Derivation:
Data Set Selection: A dataset of benzimidazolone derivatives with known biological activities is compiled. This set is typically divided into a "training set" for building the model and a "test set" for evaluating its predictive power. pnrjournal.com
Descriptor Calculation: A wide range of molecular descriptors representing various structural and physicochemical properties are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as stepwise MLR or PLS, are used to select the most relevant descriptors and generate a mathematical equation that correlates these descriptors with biological activity. nih.gov
Validation: Validation is a critical step to ensure the QSAR model is statistically sound and has predictive capability. nih.gov
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used on the training set. This process systematically removes one compound, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. The cross-validated correlation coefficient (q²) is a key metric here. pnrjournal.com
External Validation: The model's ability to predict the activity of new, unseen compounds is tested using the external test set. The predictive correlation coefficient (pred_r²) is calculated for this purpose. pnrjournal.com
A reliable QSAR model is characterized by high values for the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²), along with a low standard error of prediction. pnrjournal.com
| Parameter | Description | Typical Value for a Good Model |
|---|---|---|
| n | Number of compounds in the training set | - |
| r² | Squared Correlation Coefficient (Goodness of fit) | > 0.8 |
| q² | Cross-Validated Correlation Coefficient (Internal predictivity) | > 0.6 |
| pred_r² | Predictive R-squared for the external test set (External predictivity) | > 0.5 |
| F-test | Fischer's value (Statistical significance of the model) | High value |
| PRESS | Prediction Sum of Squares (Predictability) | Low value |
Molecular Descriptors Correlating with Biological Response
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, providing a mathematical framework to connect the chemical structure of a compound with its biological activity. scirp.orgnih.gov These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For benzimidazolone systems, various descriptors have been identified as crucial in modulating their biological responses, which often include antimicrobial and anticancer activities. researchgate.netresearchgate.net
Research into the antimicrobial properties of benzimidazole derivatives has highlighted the significance of several key molecular descriptors. A QSAR analysis of substituted benzimidazoles against Pseudomonas aeruginosa revealed the importance of physicochemical, steric, electronic, and structural parameters in determining their inhibitory activity. nih.gov Another study established that descriptors such as the weighted average polarizability (WAP), the logarithm of the partition coefficient (MlogP), and the unsaturation index (UI) are important for the antimicrobial activities of substituted benzimidazole derivatives. nih.govthieme-connect.com
In a study focused on N-acylated 5-methyl-benzimidazolone derivatives, which are structurally analogous to 5-propionyl-1H-benzo[d]imidazol-2(3H)-one, the nature of the acyl group was found to significantly influence antimicrobial activity. This suggests that steric and electronic effects at this position play a crucial role. researchgate.net For instance, the introduction of different acyl groups can alter the lipophilicity and electronic distribution of the entire molecule, thereby affecting its ability to interact with biological targets.
Furthermore, QSAR studies on benzimidazole analogues with antibacterial activity have shown a positive correlation between the topological polar surface area (TPSA), the number of H-bond acceptors, and the implicit logP (iLOGP) with the observed biological response. ijpsr.com This indicates that properties related to a molecule's polarity, ability to form hydrogen bonds, and lipophilicity are key determinants of its antibacterial efficacy.
While specific QSAR models for this compound are not extensively documented in publicly available literature, the findings from closely related benzimidazolone structures provide valuable insights. The data strongly suggest that the propionyl group at the 5-position will significantly impact the compound's electronic and steric properties, which in turn will modulate its biological activity.
Below are interactive tables summarizing key molecular descriptors and their general correlation with the biological activity of benzimidazolone derivatives based on available research.
Table 1: Key Molecular Descriptors and Their Influence on the Biological Activity of Benzimidazolone Derivatives
| Descriptor Category | Molecular Descriptor | General Correlation with Biological Activity |
| Electronic | Weighted Average Polarizability (WAP) | Important for antimicrobial activity. nih.gov |
| Dipole Moment | Influences interactions with polar biological targets. | |
| Lipophilicity | LogP / MlogP / iLOGP | Crucial for membrane permeability and reaching target sites; positive correlation with antibacterial activity observed in some studies. nih.govijpsr.com |
| Steric | Molar Refractivity | Can influence binding affinity to target enzymes or receptors. |
| Molecular Weight | Often correlates with the size and bulk of the molecule. | |
| Topological | Topological Polar Surface Area (TPSA) | Positive correlation with antibacterial activity, indicating the importance of polar interactions. ijpsr.com |
| Unsaturation Index (UI) | Identified as an important descriptor for antimicrobial activity. nih.gov | |
| Number of H-bond Acceptors | Positive correlation with antibacterial activity, suggesting a role in target binding. ijpsr.com |
Computational Chemistry and in Silico Drug Design Applications
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as a benzimidazolone derivative, might interact with a biological target, typically a protein.
Molecular docking simulations predict the binding energy (often expressed in kcal/mol) and the specific conformation (pose) of a ligand within a protein's active site. Lower binding energy values typically indicate a more stable and favorable interaction.
For the benzimidazole (B57391) scaffold, docking studies have been performed against various protein targets. For instance, in a study involving substituted benzimidazole derivatives targeting the Mycobacterium tuberculosis KasA protein, lead compounds exhibited high binding energies of -7.36 and -7.17 kcal/mol. nih.gov Another study on benzimidazole-thiadiazole hybrids targeting the 14-α demethylase enzyme (CYP51) of Candida species reported docking energies as high as -10.928 kcal/mol for the most active compound. acs.orgnih.gov These studies suggest that the benzimidazolone core, including a propionyl-substituted variant, would likely form stable complexes with various enzymatic targets. The precise binding affinity would depend on the specific topology and chemical environment of the target's active site.
Docking studies are crucial for identifying the specific amino acid residues within a target protein that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are essential for stabilizing the ligand-protein complex.
Research on benzimidazole derivatives has revealed common interaction patterns. For example, docking studies have shown that the benzimidazole ring can form key hydrogen bonds. In one study, a hydrogen bond was observed between the benzimidazole ring's nitrogen and the MET508 residue of the CYP51 enzyme. acs.orgnih.gov In another investigation targeting cyclin-dependent kinase 8 (CDK-8), benzimidazole derivatives formed hydrogen bonds with residues such as Ala100 and Asp98. nih.gov The propionyl group of 5-propionyl-1H-benzo[d]imidazol-2(3H)-one, with its carbonyl oxygen, could serve as a hydrogen bond acceptor, further anchoring the molecule within a binding pocket.
| Interaction Type | Potential Interacting Group on Compound | Example Interacting Amino Acid Residues | Supporting Evidence from Benzimidazole Studies |
|---|---|---|---|
| Hydrogen Bond | Benzimidazolone NH group, Propionyl C=O group | MET, ALA, ASP, SER | acs.orgnih.govnih.govnih.gov |
| Hydrophobic Interaction | Benzene (B151609) ring of benzimidazole | LEU, ILE, VAL, PHE | nih.gov |
| π-π Stacking | Benzene ring of benzimidazole | PHE, TYR, TRP, HIS | researchgate.net |
Molecular Dynamics Simulations to Elucidate Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. Following molecular docking, MD simulations are often run to validate the stability of the predicted ligand-protein complex. tandfonline.com
Studies on various benzimidazole derivatives have successfully used MD simulations, typically run for periods up to 100 nanoseconds, to confirm the stability of docking poses. nih.govnih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein-ligand complex from its initial docked state, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual amino acid residues. A stable RMSD plot over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov For this compound, MD simulations would be essential to confirm that its predicted binding mode is stable and that the complex does not undergo significant, destabilizing conformational changes.
Pharmacophore Modeling and Virtual Screening for Novel Benzimidazolone Scaffolds
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can then be used as a 3D query to search large compound libraries (virtual screening) to find novel molecules with different core structures but the same essential features. nih.gov
Pharmacophore models for benzimidazole-containing inhibitors have been successfully developed. One such model, designed for acid ceramidase (AC) inhibitors, identified a 6+5 fused ring heterocycle (like benzimidazole) linked to another group via a urea (B33335) moiety as a key pharmacophoric element. nih.gov A model for this compound would likely include features such as a hydrogen bond donor (the NH group), a hydrogen bond acceptor (the C=O groups), a hydrophobic/aromatic region (the benzene ring), and potentially another acceptor or hydrophobic feature corresponding to the propionyl group. This model could then be used to discover new, structurally diverse compounds that fit the same target profile.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. d-nb.info These methods can determine molecular structure, vibrational frequencies, and electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Energy minimization is a computational process to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, representing its most stable conformation. For benzimidazole derivatives, DFT methods with basis sets like B3LYP/6-311++G(d,p) have been used to obtain optimized geometries. researchgate.net The HOMO-LUMO energy gap is a particularly important parameter derived from these calculations, as it provides insight into the chemical reactivity and stability of the molecule. acs.orgnih.gov For this compound, these calculations would define its most stable 3D shape and its electronic profile, which are fundamental for understanding its interaction with biological targets.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's reactivity and intermolecular interactions. libretexts.org The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating favorable sites for nucleophilic attack. researchgate.net Green and yellow represent regions with intermediate potential. researchgate.net
For this compound, an MEP map would reveal key features of its reactivity. The oxygen atom of the propionyl group and the oxygen of the imidazolone (B8795221) ring are expected to be regions of high electron density (red), making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the nitrogen atoms of the imidazole (B134444) ring would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors. This information is crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site.
Table 1: Interpreted Molecular Electrostatic Potential (MEP) Map Regions for this compound
| Molecular Region | Predicted MEP Color | Interpretation | Potential Interaction |
| Carbonyl Oxygen (Propionyl) | Red | High Electron Density (Negative Potential) | Hydrogen Bond Acceptor, Electrophilic Attack Site |
| Carbonyl Oxygen (Imidazolone) | Red | High Electron Density (Negative Potential) | Hydrogen Bond Acceptor, Electrophilic Attack Site |
| N-H Protons (Imidazolone) | Blue | Low Electron Density (Positive Potential) | Hydrogen Bond Donor, Nucleophilic Attack Site |
| Aromatic Ring System | Green/Yellow | Intermediate Potential | π-π Stacking, van der Waals Interactions |
Integration of Computational Approaches in Benzimidazolone Lead Optimization
The integration of computational methods is a cornerstone of modern lead optimization in drug discovery. nih.gov For benzimidazolone derivatives, including this compound, these approaches guide the systematic modification of the lead compound to enhance its pharmacological profile. nih.govrflow.ai This process aims to improve properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. rflow.ai
Computational techniques employed in the lead optimization of benzimidazolones include quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations. QSAR models can correlate structural features with biological activity, helping to predict the potency of newly designed analogs. Molecular docking simulations can predict the binding mode and affinity of the compound within the active site of a target protein, providing a rationale for observed activities and guiding further structural modifications. nih.gov
For instance, if this compound were a lead compound, computational chemists could explore various substitutions on the benzimidazole ring or modifications to the propionyl side chain. By evaluating these virtual modifications through docking and other in silico models, researchers can prioritize the synthesis of compounds with the highest predicted activity and most favorable drug-like properties, thereby streamlining the drug discovery process. acs.org This data-driven approach significantly increases the efficiency of identifying a clinical candidate. preprints.org
Table 2: Key Computational Approaches in the Lead Optimization of Benzimidazolone Derivatives
| Computational Technique | Application in Lead Optimization | Expected Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on physicochemical properties. | Models that guide the design of more potent analogs. |
| Molecular Docking | Predict the binding orientation and affinity of a ligand to a target. | Identification of key binding interactions and ranking of potential drug candidates. |
| Molecular Dynamics (MD) Simulations | Simulate the movement of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. |
| ADME/Tox Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity. | Early identification of potential liabilities and guidance for improving drug-like properties. |
Pharmacological Research Paradigms and Biological Target Elucidation
Evaluation in In Vitro Biological Assays
Initial characterization of the pharmacological profile of 5-propionyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives relies heavily on a variety of in vitro assays. These laboratory-based tests provide the first insights into the compound's potential biological effects at a molecular and cellular level.
High-throughput screening (HTS) serves as a primary tool for rapidly assessing large libraries of compounds, including benzimidazolone derivatives, against specific biological targets. While direct HTS data for this compound is not extensively published, the general approach involves testing compounds for their ability to modulate the activity of specific enzymes or receptors. This methodology allows for the efficient identification of "hit" compounds that warrant further investigation.
Subsequent to initial screening, promising compounds undergo more detailed assessment of their receptor binding affinities and enzyme inhibitory potential. For the broader class of benzimidazolone and benzimidazole (B57391) derivatives, studies have revealed interactions with a range of biological targets. For example, various derivatives have been evaluated for their binding to serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, which are crucial in the central nervous system. nih.govnih.govijddd.com Other research has focused on the enzyme inhibitory properties of related structures, such as the inhibition of α-glucosidase, a target for anti-diabetic therapies. nih.govresearchgate.net The specific binding profile and enzyme inhibition capacity of this compound itself remains a subject for more detailed investigation.
A series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives, for instance, were synthesized and evaluated for their in vitro affinities for 5-HT4, 5-HT3, and D2 receptors through radioligand binding assays. nih.govijddd.com This type of study helps to quantify the affinity of a compound for a specific receptor, a key determinant of its potential potency and selectivity.
| Derivative Class | Target Receptor/Enzyme | Observed Activity |
| Benzimidazolone Carboxamides | 5-HT4, 5-HT3, D2 Receptors | Varying affinities and functional activities (antagonist/partial agonist) |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | α-Glucosidase | Potent inhibitory activity |
| 5-Piperidinyl/Piperazinyl-1H-benzo[d]imidazol-2(3H)-ones | D2 and 5-HT1A Receptors | Dual receptor binding affinities |
This table presents data for related benzimidazolone derivatives to illustrate the types of targets investigated for this chemical class.
Understanding how a compound exerts its effects at a cellular level is a critical step. For benzimidazolone derivatives, mechanistic studies often involve investigating their impact on specific cellular signaling pathways. For the related 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives, functional studies were conducted on isolated rat esophageal tissue to determine whether they act as agonists or antagonists at the 5-HT4 receptor, providing insight into their mechanism of action. ijddd.com Such studies are essential to move beyond simple binding affinity and understand the functional consequences of the compound-target interaction.
Assessment in In Vivo Animal Models for Biological Activity
Following promising in vitro results, the evaluation of a compound's biological activity progresses to in vivo animal models. These studies are crucial for understanding how the compound behaves in a whole, living organism, providing data on its efficacy and pharmacodynamics.
Murine models, including mice and rats, are commonly used to assess the potential therapeutic efficacy of new chemical entities. While specific in vivo efficacy studies for this compound are not yet widely reported, research on related benzimidazole derivatives provides a framework for such investigations. For example, some benzimidazole derivatives have been tested in murine models of glaucoma to assess their ability to lower intraocular pressure. nih.gov Other studies have utilized murine cancer models to evaluate the antitumor effects of novel benzimidazolone compounds. These models allow researchers to observe the compound's effect on a disease state in a living system.
Pharmacodynamic studies in animals aim to understand the relationship between drug concentration at the site of action and the resulting pharmacological effect. This involves measuring the physiological or biochemical effects of the compound over time. For instance, in studies of benzimidazole derivatives with potential antipsychotic properties, pharmacodynamic assessments might involve measuring changes in neurotransmitter levels or receptor occupancy in the brain following administration of the compound. For derivatives targeting glaucoma, tonometry is used to measure changes in intraocular pressure in response to the drug. nih.gov These evaluations are critical for establishing a compound's profile of activity in a living organism.
Identification and Characterization of Specific Molecular Targets
The benzimidazole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.gov The specific molecular targets of its derivatives are often determined by the nature and position of a variety of substituent groups on the benzimidazole ring system. nih.gov
For the broader class of benzimidazolone derivatives, a number of molecular targets have been identified. For instance, certain derivatives have been shown to act as inhibitors of protein tyrosine kinase 6 (PTK6), a non-receptor tyrosine kinase implicated in the progression of some cancers. nih.govresearchgate.net Other related structures have demonstrated inhibitory activity against enzymes such as Pim-1/2 kinase and phospholipase D1/2 (PLD1/2). nih.gov
Additionally, some benzimidazolone analogs are known to interact with G protein-coupled receptors (GPCRs). One such derivative, D2AAK4, has been identified as a multi-target ligand for aminergic GPCRs, including dopamine and serotonin receptors. nih.gov The interaction with these receptors is a key mechanism for many antipsychotic drugs. nih.gov
Exploration of Protein-Ligand Interactions
The exploration of protein-ligand interactions is crucial for understanding the mechanism of action of benzimidazolone-based compounds. Molecular docking studies and X-ray crystallography have provided insights into how these molecules bind to their protein targets.
A common interaction pattern for aminergic GPCR ligands involves an electrostatic interaction between a protonatable nitrogen atom in the ligand and a conserved aspartic acid residue (Asp 3.32) in the receptor's transmembrane helix. nih.gov For the benzimidazolone derivative D2AAK4, the 2-oxo-2,3-dihydro-1H-benzimidazolyl group has been observed to form hydrogen bonds with amino acid residues in the extracellular vestibule of dopamine and serotonin receptors. nih.gov Specifically, in the dopamine D1 receptor, this group forms hydrogen bonds with Lys 2.60 and Asp 7.35, and in the serotonin 5-HT2A receptor, it interacts with Asn 7.35. nih.gov
In the context of kinase inhibition, docking studies of other benzimidazole derivatives have revealed key interactions. For example, the binding of 1H-benzo[d]imidazole hybrids to kinases like EGFR, HER2, and CDK2 involves multiple interactions within the enzyme's active site. nih.gov Similarly, studies on novel 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives have shown that the oxygen atom of the sulfonic group can form hydrogen bond interactions with amino acid residues of cyclin-dependent kinase 2 (CDK2), suggesting a good binding capacity. nih.gov The benzimidazole ring itself can participate in π–π stacking and hydrogen bonding, contributing to its broad applicability in interacting with various biological targets. researchgate.net
Novel Biological Pathways Modulated by Benzimidazolone Structures
The diverse biological activities of benzimidazolone derivatives stem from their ability to modulate various biological pathways. nih.gov The specific pathways affected are highly dependent on the compound's structure and its molecular targets. nih.gov
One significant pathway modulated by some benzimidazole derivatives is the PI3K/AKT/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer. nih.gov Inhibition of this pathway by certain benzimidazole compounds highlights their potential as anticancer agents. nih.gov
Furthermore, benzimidazole derivatives have been shown to influence inflammatory pathways. They can interact with targets such as cyclooxygenases (COX), 5-lipoxygenase (5-LOX) activating protein, and various cytokines like TNF-α and IL-6, thereby exhibiting anti-inflammatory properties. nih.gov
Recent research has also explored the role of benzimidazole derivatives as imidazoline (B1206853) receptor agonists. nih.gov This interaction can influence pathways related to senescence and may have implications for conditions like hyperglycemia. nih.gov The discovery of novel PTK6 inhibitors with a benzimidazolone core points to the modulation of signaling pathways involved in cell proliferation and survival in certain carcinomas. nih.govresearchgate.net The ability of some benzimidazole-based compounds to induce apoptosis, or programmed cell death, in cancer cells is another critical pathway modulation, often involving the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov
Advanced Analytical Methodologies for Compound Characterization and Purity
Spectroscopic Techniques for Structural Elucidation of Benzimidazolone Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and, increasingly, in the solid state. nih.gov For benzimidazolone derivatives, ¹H and ¹³C NMR spectra offer a wealth of information regarding the molecular framework. rsc.org
In the ¹H NMR spectrum of a compound like 5-propionyl-1H-benzo[d]imidazol-2(3H)-one, distinct signals corresponding to the aromatic protons, the N-H protons of the imidazole (B134444) ring, and the protons of the propionyl substituent are expected. The chemical shifts of the aromatic protons are influenced by the electronic effects of the carbonyl and propionyl groups. The N-H protons typically appear as a broad signal, and their chemical shift can be solvent-dependent. researchgate.net Prototropic tautomerism, a rapid exchange of the proton between the two nitrogen atoms in the benzimidazole (B57391) ring, can lead to averaged signals and complicate spectral assignment in certain solvents. nih.gov
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. nih.gov The carbonyl carbon of the benzimidazolone ring typically resonates at a characteristic downfield chemical shift. nih.gov The carbons of the benzene (B151609) ring and the propionyl group will also have specific chemical shifts that aid in the complete structural assignment. clockss.org The use of high-field instruments and very pure deuterated solvents like DMSO-d₆ can slow down proton exchange, allowing for the observation of distinct signals for tautomeric forms. nih.gov
Table 1: Expected NMR Data for this compound Note: These are predicted values based on general knowledge of benzimidazolone derivatives.
| Nucleus | Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic-H | 7.0 - 8.0 |
| ¹H | N-H (imidazole) | 10.0 - 13.0 (broad) |
| ¹H | -CH₂- (propionyl) | 2.8 - 3.2 (quartet) |
| ¹H | -CH₃ (propionyl) | 1.0 - 1.4 (triplet) |
| ¹³C | C=O (lactam) | 150 - 160 |
| ¹³C | C=O (ketone) | 195 - 205 |
| ¹³C | Aromatic-C | 110 - 145 |
| ¹³C | -CH₂- (propionyl) | 30 - 40 |
| ¹³C | -CH₃ (propionyl) | 8 - 12 |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov For this compound, electron impact mass spectrometry (EI-MS) would reveal the molecular ion peak (M⁺), confirming its molecular weight. journalijdr.com
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion with high accuracy, allowing for the determination of the elemental formula. nih.gov This is crucial for confirming the identity of a newly synthesized compound. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural clues. journalijdr.comjournalijdr.com For benzimidazole derivatives, characteristic fragmentation pathways have been reported. journalijdr.com In the case of this compound, common fragmentation would likely involve the cleavage of the propionyl group (loss of C₂H₅CO) and the elimination of molecules like HCN from the benzimidazole ring, which is a characteristic fragmentation pattern for this heterocyclic system. journalijdr.com The analysis of these fragmentation ions helps to piece together the molecular structure. nih.gov
Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: Based on common fragmentation patterns of benzimidazoles and ketones.
| Fragment Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 190 |
| [M - C₂H₅]⁺ | Loss of ethyl radical | 161 |
| [M - CO]⁺ | Loss of carbon monoxide | 162 |
| [M - C₂H₅CO]⁺ | Loss of propionyl radical | 133 |
| [C₇H₅N₂O]⁺ | Benzimidazolone fragment | 133 |
| [C₂H₅CO]⁺ | Propionyl cation | 57 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. rsc.org
The presence of the N-H group in the benzimidazolone ring is typically identified by a stretching vibration in the range of 3100-3500 cm⁻¹. cu.edu.eg The carbonyl (C=O) group of the cyclic lactam system shows a strong absorption band, usually between 1670 and 1780 cm⁻¹. libretexts.org Additionally, the ketone carbonyl of the propionyl group will exhibit a strong absorption in a similar region, typically around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1450-1600 cm⁻¹ region. mdpi.com The presence and position of these bands provide confirmatory evidence for the compound's structure. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound Note: Based on typical IR frequencies for the specified functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3100 - 3500 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=O (Ketone) | Stretching | 1680 - 1700 (strong) |
| C=O (Lactam) | Stretching | 1690 - 1750 (strong) |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 |
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular conformation and configuration. For benzimidazole derivatives, XRD studies reveal how molecules pack in the crystal lattice, which is often governed by intermolecular interactions such as hydrogen bonding and π-π stacking. semanticscholar.orgresearchgate.net
An XRD analysis of this compound would confirm the planarity of the benzimidazolone core and determine the orientation of the propionyl substituent relative to the ring system. researchgate.net The analysis would also elucidate the hydrogen-bonding network, likely involving the N-H group and the carbonyl oxygen atoms, which dictates the supramolecular architecture. mdpi.com Such studies have been performed on various benzimidazole derivatives, often revealing the formation of dimers or extended chains through these interactions. semanticscholar.orgresearchgate.net
Table 4: Information Obtainable from a Single-Crystal XRD Analysis
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). nih.gov |
| Space Group | The symmetry operations that describe the arrangement of molecules in the unit cell. mdpi.com |
| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. researchgate.net |
| Intermolecular Interactions | Identification and characterization of hydrogen bonds, π-π stacking, and other non-covalent forces. semanticscholar.org |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating the components of a mixture, making them vital for assessing the purity of synthesized compounds and for isolating them from reaction byproducts and starting materials. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of chemical compounds and for quantifying impurities. nih.gov A robust, stability-indicating HPLC method is crucial for the quality control of active pharmaceutical ingredients. pensoft.net For benzimidazole derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov
In a typical RP-HPLC method for a compound like this compound, a C8 or C18 stationary phase is used. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, or water with trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of the main compound from closely related impurities. nih.gov Detection is typically performed using a UV detector at a wavelength where the analyte and its impurities exhibit strong absorbance. nih.gov Method validation according to International Council for Harmonisation (ICH) guidelines ensures the method is specific, linear, accurate, precise, and robust for its intended purpose. nih.gov
Table 5: Typical HPLC Method Parameters for Purity Analysis of Benzimidazolone Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) jocpr.com | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | Aqueous Buffer (e.g., 0.1% Trifluoroacetic Acid in Water) pensoft.net | Aqueous component of the mobile phase. |
| Mobile Phase B | Organic Solvent (e.g., Acetonitrile) pensoft.net | Organic modifier to elute compounds. |
| Elution Mode | Gradient nih.gov | To effectively separate compounds with different polarities. |
| Flow Rate | 1.0 mL/min pensoft.net | Controls the speed of the separation. |
| Column Temperature | 30 °C pensoft.net | Ensures reproducible retention times. |
| Detection | UV at 254 nm or 288 nm nih.gov | To detect and quantify the eluting compounds. |
| Injection Volume | 10 µL pensoft.net | The amount of sample introduced into the system. |
Interfacing Analytical Techniques (e.g., LC-MS, GC-MS)
The hyphenation of chromatographic separation with mass spectrometric detection provides an unparalleled level of specificity and sensitivity for the analysis of organic compounds. ste-mart.com Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the definitive identification and purity assessment of this compound.
GC-MS Analysis:
GC-MS combines the separation power of GC with the identification capabilities of MS. ste-mart.com As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). youtube.com Electron Ionization (EI) is a common ionization technique used in GC-MS, which can produce a characteristic fragmentation pattern that serves as a molecular fingerprint, allowing for structural elucidation and confirmation. ste-mart.com
For this compound, GC-MS analysis would not only provide the retention time for the compound but also its mass spectrum. The molecular ion peak would confirm the compound's molecular weight, while the fragmentation pattern would offer structural information. Key fragments would likely arise from the cleavage of the propionyl group and the fragmentation of the benzimidazolone ring system.
LC-MS Analysis:
LC-MS is particularly well-suited for the analysis of less volatile or thermally labile compounds, which can be a characteristic of some benzimidazole derivatives. nih.gov It couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. thermofisher.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with a formic acid or ammonium (B1175870) acetate additive to improve ionization) and an organic solvent like acetonitrile or methanol, would be a typical starting point for the analysis of this compound. iaea.org
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for polar molecules and can often keep the molecular ion intact. iaea.org Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and sensitivity, particularly for quantitative analysis in complex matrices. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of the target compound) is selected, fragmented, and the resulting product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM), is highly specific and can provide very low limits of detection. thermofisher.com
Table 2: Representative Hyphenated Technique Parameters for this compound
| Technique | Parameter | Illustrative Value/Condition |
|---|---|---|
| GC-MS | Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole | |
| Scan Range | m/z 40-400 | |
| Expected Fragments | Fragments corresponding to the loss of the propionyl group and cleavage of the benzimidazole ring | |
| LC-MS | Chromatography | Reversed-phase HPLC with a C18 column |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
Development of Robust Analytical Protocols for Novel Organic Compounds
The development of robust and reliable analytical protocols is a critical step in the lifecycle of any new chemical entity, including this compound. A robust method is one that is insensitive to small variations in method parameters and can be reliably performed by different analysts on different instruments.
The process of developing a robust analytical protocol involves a systematic approach:
Method Scoping and Objective Definition : The initial step is to clearly define the purpose of the method, whether it is for qualitative identification, purity determination, or quantification.
Analyte and Matrix Characterization : Understanding the physicochemical properties of this compound, such as its solubility, pKa, and UV absorbance, is crucial for selecting the appropriate analytical technique and initial conditions.
Method Development and Optimization : This involves the systematic variation of key parameters to achieve the desired performance. For an HPLC method, this would include the selection of the column, mobile phase composition, flow rate, and detector wavelength. For a GC method, parameters such as the column type, temperature program, and carrier gas flow rate would be optimized. mdpi.com
Method Validation : Once a method is developed, it must be validated to ensure it is fit for its intended purpose. Validation typically involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.gov
System Suitability Testing : Before routine use, system suitability tests are performed to ensure that the analytical system is performing correctly. This often involves injecting a standard solution and checking parameters like retention time, peak area, and resolution.
The development of a robust analytical protocol for this compound would likely involve a combination of LC-UV for routine purity testing and LC-MS for definitive identification and impurity profiling. The use of a Quality by Design (QbD) approach, which involves a systematic and science-based approach to method development, can greatly enhance the robustness of the final analytical protocol.
Table 3: Key Validation Parameters for an Analytical Protocol
| Parameter | Description |
|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Perspectives and Future Research Directions
Current Challenges in Developing Benzimidazolone-Based Chemical Entities
Despite the therapeutic success of benzimidazole-containing drugs, their development is not without challenges. A primary hurdle is ensuring the safety and minimizing the potential toxicity of new derivatives. impactfactor.org Unintended off-target effects can arise from interactions with various biological macromolecules. impactfactor.org Pharmacokinetic limitations, such as poor water solubility and bioavailability, also pose significant problems, which can hinder the translation of potent compounds into viable drug candidates. researchgate.netiiarjournals.org For instance, the low water solubility of the anthelmintic fenbendazole (B1672488) is a known challenge, prompting research into novel formulations to improve its absorption. iiarjournals.org
Furthermore, the emergence of drug resistance, particularly in antimicrobial and anticancer applications, necessitates the continuous development of novel benzimidazole (B57391) derivatives that can overcome these mechanisms. nih.govnih.gov Intellectual property considerations and the high costs associated with drug discovery and development also represent substantial constraints on bringing new benzimidazolone-based therapies to the market. researchgate.netnih.gov
Emerging Trends and Opportunities in Benzimidazolone Medicinal Chemistry
The field of benzimidazolone medicinal chemistry is continually evolving, driven by technological advancements and a deeper understanding of disease biology. impactfactor.org A prominent trend is the move towards target-based drug design and precision medicine, where compounds are engineered to interact with specific molecular targets implicated in a disease. nih.govresearchgate.netnih.gov This approach is facilitated by high-throughput screening (HTS) and advanced computational methods that can rapidly identify and optimize lead compounds. impactfactor.orgresearchgate.net
There is also a growing emphasis on "green chemistry" in the synthesis of benzimidazole derivatives. ijpsjournal.comresearchgate.net These sustainable methodologies focus on minimizing environmental impact by using water-based reactions, solvent-free conditions, or bio-inspired transformations, which also often leads to higher yields and shorter reaction times. impactfactor.orgrasayanjournal.co.in Another significant opportunity lies in the application of nanotechnology for drug delivery, which can help overcome the pharmacokinetic challenges associated with some benzimidazoles. researchgate.net The structural versatility of the benzimidazolone scaffold makes it an ideal candidate for developing novel agents targeting a wide range of diseases, including metabolic disorders and various infections. ijpsjournal.com
Rational Design of Next-Generation Benzimidazolone Derivatives
The rational design of new benzimidazolone derivatives is heavily reliant on understanding their structure-activity relationships (SAR). researchgate.netnih.gov SAR studies analyze how specific structural modifications to the benzimidazole core influence biological activity, guiding the design of more potent and selective molecules. nih.govnih.govrjptonline.org Research has shown that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus are particularly important for modulating activity. nih.gov
For example, in the context of anti-inflammatory agents, substitutions at the N1 position can significantly influence potency. nih.gov For topoisomerase inhibitors, substituents at the 5-position that can act as hydrogen bond acceptors, such as formyl or nitro groups, have been correlated with increased activity. nih.gov The rational design process aims to optimize these interactions to enhance efficacy, improve selectivity, and reduce off-target toxicity. nih.govnih.govrug.nl
Table 1: Influence of Substitutions on Benzimidazole Activity
| Position on Ring | Type of Substituent | Impact on Biological Activity | Example Target Class | Reference |
|---|---|---|---|---|
| N1 | Heterocyclic groups (e.g., pyrimidin-2-yl) | Can confer potent anti-inflammatory effects. | Kinase Inhibitors | nih.gov |
| C2 | Phenyl groups, various heterocyclic moieties | Crucial for activity; modifications can fine-tune potency and selectivity. | Antimicrobials, COX Inhibitors | nih.govrjptonline.org |
| C5 / C6 | Electron-withdrawing groups (e.g., -NO2) | Can enhance anti-inflammatory or topoisomerase inhibitory activity. | Anti-inflammatories, Topoisomerase Inhibitors | nih.govmdpi.com |
| C5 / C6 | Electron-donating groups (e.g., -OCH3) | Can lead to lower potency in some anti-inflammatory series. | Anti-inflammatories | mdpi.com |
Integration of Advanced Computational and Synthetic Approaches for Expedited Discovery
The discovery of novel benzimidazolone-based drugs is being accelerated by the powerful synergy between advanced computational and synthetic techniques. researchgate.net Computational tools like molecular docking and molecular dynamics (MD) simulations allow researchers to predict how a designed molecule will bind to its biological target, providing insights into the key interactions that drive its activity. nih.govnih.govresearchgate.net This in silico analysis helps prioritize which compounds to synthesize, saving significant time and resources. researchgate.netnih.gov Physics-based approaches such as Free Energy Perturbation (FEP) can more rigorously calculate the impact of specific mutations on protein-ligand binding affinity, further refining the design process. youtube.com
These computational design strategies are complemented by innovations in chemical synthesis. nih.gov Modern methods such as microwave-assisted synthesis, one-pot multicomponent reactions, and the use of novel, reusable catalysts have made the production of diverse benzimidazole libraries more efficient and environmentally friendly. researchgate.netijpsjournal.comresearchgate.netrasayanjournal.co.in The integration of these computational and synthetic platforms creates a rapid and iterative cycle of design, synthesis, and testing, significantly expediting the journey from a lead compound to a clinical candidate. nih.gov
Table 2: Modern Approaches in Benzimidazolone Drug Discovery
| Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Rapidly screens large virtual libraries; prioritizes synthetic targets. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time, assessing complex stability. | Provides insight into the stability of ligand-protein complexes. | nih.govnih.gov |
| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently. | Shorter reaction times, higher yields, and increased purity. | researchgate.netijpsjournal.com |
| Green Chemistry Methods | Employs environmentally benign solvents (e.g., water) and catalysts. | Reduces environmental impact and improves sustainability. | impactfactor.orgresearchgate.net |
| One-Pot Synthesis | Combines multiple reaction steps into a single procedure without isolating intermediates. | Increases efficiency, saves time and resources. | nih.govnih.gov |
Unexplored Therapeutic Areas and Biological Targets for Benzimidazolones
While benzimidazolones are well-established as anticancer, antimicrobial, and anti-inflammatory agents, their therapeutic potential is far from exhausted. nih.govnih.gov Researchers are actively exploring new applications and biological targets for this versatile scaffold. For instance, benzimidazole derivatives have shown promise as inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. nih.gov
Another emerging area is the targeting of enzymes involved in DNA repair and cell signaling, such as poly(ADP-ribose) polymerase (PARP). nih.gov PARP inhibitors like Rucaparib and Veliparib, which contain a benzimidazole core, are being investigated in various cancer clinical trials. nih.gov Additionally, recent studies have identified novel benzimidazole compounds that act as species-selective inhibitors of Complex I in the mitochondrial electron transport chain, presenting a potential new strategy for developing anthelmintics with a different mechanism of action than existing drugs. biorxiv.org Other research has pointed to potential applications as antioxidants and in treating neurodegenerative diseases, diabetes, and various viral infections. nih.govresearcher.lifeeurekaselect.com These findings highlight the vast, untapped potential of the benzimidazolone scaffold in addressing a wide array of human diseases.
Q & A
Q. What are the common synthetic methodologies for preparing 5-propionyl-substituted benzimidazolone derivatives, and how do reaction conditions influence yields?
- Methodological Answer : A one-pot, two-step synthesis is often employed for benzimidazolone derivatives. For example, condensation of substituted indoles with benzimidazole precursors under reflux conditions in ethanol, followed by cyclization using acetic acid, yields target compounds with high purity (e.g., 83–85% yields) . Reaction optimization, such as adjusting stoichiometry of catalysts (e.g., tetra--butylammonium bromide) or solvent polarity, significantly impacts yields. For alkylation at the N1 position, mild conditions with alkyl halides (e.g., dodecyl bromide) and polar aprotic solvents (e.g., DMF) are preferred to minimize side reactions .
Q. How are structural and purity characteristics of 5-propionyl-benzimidazolone derivatives validated experimentally?
- Methodological Answer : Characterization relies on multi-technique validation:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., propionyl substitution at C5) and detect impurities. Peaks at δ ~2.5–3.0 ppm (quartet) indicate propionyl protons .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]) with errors <5 ppm .
- Melting Point Analysis : Sharp melting ranges (e.g., 303–320°C) confirm crystalline purity .
Advanced Research Questions
Q. What computational strategies are employed to predict the bioactivity and stability of 5-propionyl-benzimidazolone derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations using B3LYP/6-31G* basis sets optimize molecular geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, planar fused-ring systems with dihedral angles <5° between benzimidazolone and propionyl groups correlate with enhanced π-π stacking in receptor binding . Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like PLD1/2 isoforms, where scaffold modifications (e.g., piperidinyl substitutions) improve binding affinities by 10–40-fold .
Q. How do structural modifications at the N1 and C5 positions influence antitumor activity in benzimidazolone derivatives?
- Methodological Answer :
- N1 Alkylation : Long alkyl chains (e.g., dodecyl) enhance lipophilicity and membrane permeability, improving IC values against cancer cells (e.g., HCC1937: IC = 2.6 μM for compound 5b ) .
- C5 Functionalization : Sulfonyl or amino groups at C5 increase hydrogen-bonding potential with kinase active sites, as shown in flow cytometry assays for apoptosis induction .
- SAR Insights : Bulky substituents at N1 reduce metabolic clearance, while electron-withdrawing groups at C5 stabilize the oxo group, prolonging half-life .
Q. What crystallographic techniques resolve structural ambiguities in benzimidazolone derivatives, and how are data contradictions addressed?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : SHELX programs refine structures, with hydrogen-bonding networks (e.g., N–H⋯O dimers) validating intermolecular interactions. For example, inversion dimers in 1-dodecyl derivatives confirm planarity (max. deviation: 0.013 Å) .
- ORTEP-III Visualization : Graphical interfaces model thermal ellipsoids and torsion angles (e.g., C7–N2–C8–C9 = −84.3°) to resolve conformational ambiguities .
- Data Contradictions : Discrepancies between experimental and theoretical bond lengths are addressed via Hirshfeld surface analysis to assess packing effects .
Q. How are isoform-selective inhibitors designed using the benzimidazolone scaffold, and what bioisosteric replacements improve selectivity?
- Methodological Answer : Scaffold hopping strategies replace the 1-(piperidin-4-yl) group with spirocyclic systems (e.g., 1,3,8-triazaspiro[4,5]decan-4-one) to achieve PLD2 selectivity. For instance, compound 82 shows 40-fold higher PLD2 inhibition (IC = 0.8 μM) vs. PLD1 (IC = 32 μM) . Bioisosteres like thiadiazine-amines maintain potency while reducing off-target effects, as validated by kinase profiling .
Methodological Challenges and Data Analysis
Q. Why do nitration reactions of 5-amino-benzimidazolones yield low trinitro derivatives, and how is this optimized?
- Methodological Answer : Direct nitration of 5-amino-1H-benzo[d]imidazol-2(3H)-one with HNO/HSO produces poor yields (11%) due to over-oxidation. A stepwise approach—N-protection (e.g., acetylation), nitration, deprotection, and selective nitration—improves yields to 48% . Monitoring reaction progress via TLC and adjusting nitrating agent stoichiometry minimizes byproducts.
Q. How do researchers validate the metabolic stability and toxicity profiles of benzimidazolone-based drug candidates?
- Methodological Answer :
- In Vitro ADME : Microsomal stability assays (e.g., human liver microsomes) quantify half-life (e.g., 7 hours for domperidone metabolites) .
- CYP450 Inhibition Screening : Fluorescence-based assays identify interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Toxicokinetics : Ames tests and zebrafish models assess genotoxicity and developmental effects, with LC values >100 μM considered low-risk .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
